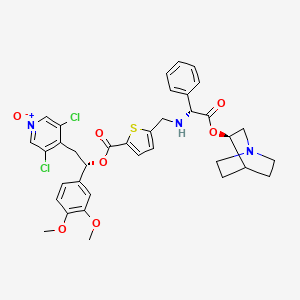
17-Epiestriol-d5
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Epiestriol-d5 is a deuterium-labeled derivative of 17-Epiestriol, an endogenous estrogen metabolite. This compound is primarily used in scientific research as a stable isotope-labeled standard for quantitation in various analytical applications . The incorporation of deuterium atoms into the molecular structure of 17-Epiestriol enhances its stability and allows for precise tracking and measurement in biological systems .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17-Epiestriol-d5 involves the deuteration of 17-Epiestriol. This process typically includes the selective replacement of hydrogen atoms with deuterium atoms. The reaction conditions often involve the use of deuterated reagents and catalysts to achieve the desired isotopic labeling .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out under controlled conditions to maintain consistency and reproducibility .
Análisis De Reacciones Químicas
Types of Reactions
17-Epiestriol-d5 undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of functional groups with other substituents
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield ketones or aldehydes, while reduction can produce alcohols or hydrocarbons .
Aplicaciones Científicas De Investigación
17-Epiestriol-d5 is widely used in scientific research for various applications, including:
Mecanismo De Acción
17-Epiestriol-d5 exerts its effects by acting as a selective estrogen receptor agonist. It binds to estrogen receptors, particularly estrogen receptor beta, and modulates the expression of target genes. This interaction leads to various biological effects, including the inhibition of vascular cell adhesion molecule 1 (VCAM-1) expression and the induction of endothelial nitric-oxide synthase (eNOS) expression . The compound’s action is mediated through the nitric oxide (NO) pathway and involves the prevention of nuclear factor kappa B (NF-κB) migration to the nucleus .
Comparación Con Compuestos Similares
Similar Compounds
17α-Epiestriol: A minor and weak endogenous estrogen, similar in structure to 17-Epiestriol.
Estriol: Another estrogen metabolite with similar biological activities.
Ethinyl Estradiol: A synthetic estrogen used in oral contraceptives.
Genistein: A phytoestrogen with estrogen receptor agonist activity.
Uniqueness
17-Epiestriol-d5 is unique due to its deuterium labeling, which enhances its stability and allows for precise quantitation in analytical applications. This isotopic labeling distinguishes it from other similar compounds and makes it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C18H24O3 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(8R,9S,13S,14S,16R,17S)-6,6,7,7,11-pentadeuterio-13-methyl-8,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,16,17-triol |
InChI |
InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1/i2D2,4D2,6D/t6?,13-,14-,15+,16-,17-,18+ |
Clave InChI |
PROQIPRRNZUXQM-CLYRZZMGSA-N |
SMILES isomérico |
[2H]C1C[C@]2([C@@H](C[C@H]([C@H]2O)O)[C@H]3[C@H]1C4=C(C=C(C=C4)O)C(C3([2H])[2H])([2H])[2H])C |
SMILES canónico |
CC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


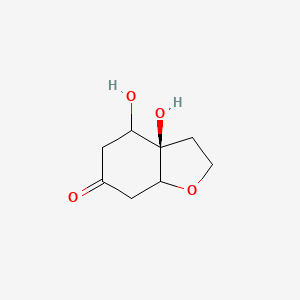
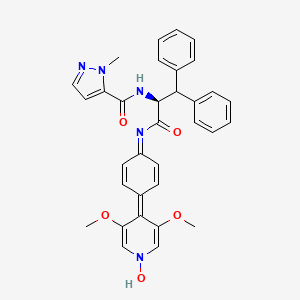
![(2S)-2-amino-N-[(3S,6S,9R)-3-benzyl-6-(1H-indol-3-ylmethyl)-2,5,8-trioxo-1,4,7-triazacyclotridec-9-yl]-3-(4-hydroxyphenyl)propanamide;hydrochloride](/img/structure/B12430162.png)
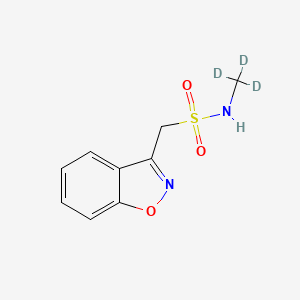
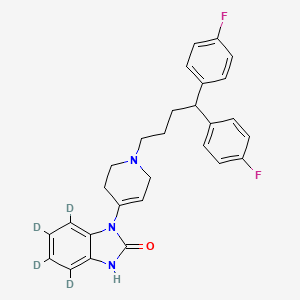
![2-cyclopropyl-7-[dideuterio(hydroxy)methyl]-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one](/img/structure/B12430182.png)

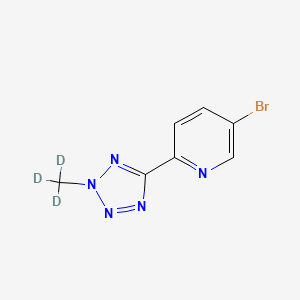
![Potassium;[[5-methylsulfanyl-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanylpent-4-enylidene]amino] sulfate](/img/structure/B12430191.png)
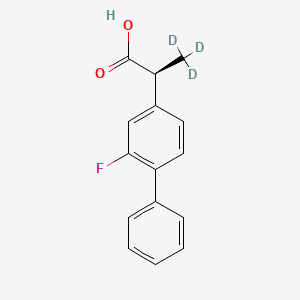
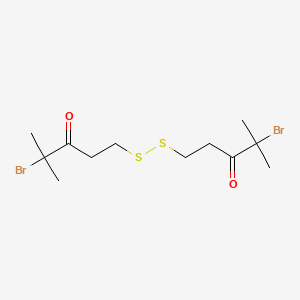
![[2-oxo-2-[(2S,4S)-2,5,12-trihydroxy-7-methoxy-4-[[(2S,4R,6S,7S,9R,10S)-10-methoxy-6-methyl-5,8,11-trioxa-1-azatricyclo[7.4.0.02,7]tridecan-4-yl]oxy]-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate](/img/structure/B12430207.png)
![3-Methoxy-4-(3-methyl-2-buten-1-yl)-5-[(1E)-2-phenylethenyl]phenol; Longistyline C](/img/structure/B12430216.png)
